molecular formula C12H11NO3 B2726341 (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one CAS No. 71198-72-6

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B2726341
CAS No.: 71198-72-6
M. Wt: 217.224
InChI Key: NRQHBNNTBIDSRK-XFFZJAGNSA-N
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Description

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a methoxybenzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene group can be reduced to form a saturated oxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxybenzaldehyde)-2-methyloxazol-5(4H)-one or 4-(4-methoxybenzoic acid)-2-methyloxazol-5(4H)-one.

    Reduction: Formation of 4-(4-methoxybenzyl)-2-methyloxazol-5(4H)-one.

    Substitution: Formation of 4-(4-halobenzylidene)-2-methyloxazol-5(4H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the design of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzylidene)-2-phenyl-2-oxazolin-5-one
  • 4-(4-Methoxybenzylidene)-2-methyl-2-oxazolin-5-one
  • 4-(4-Methoxybenzylidene)-2-ethyl-2-oxazolin-5-one

Uniqueness

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its specific structural features, such as the presence of a methoxybenzylidene group and an oxazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility compared to similar compounds.

Biological Activity

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H9_{9}NO2_2
  • Molecular Weight : 187.19 g/mol
  • Melting Point : 113 – 115 °C
  • CAS Number : 38879-46-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study involving RAW264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS).

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α20075
IL-615050

The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound exhibits notable antioxidant activity. It was found to scavenge free radicals effectively, as demonstrated by the DPPH assay.

Concentration (µg/mL) DPPH Scavenging Activity (%)
1025
5060
10085

This antioxidative property suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It affects the expression levels of genes linked to inflammation and oxidative stress.
  • Metal Coordination Properties : Studies suggest that the compound may form complexes with metal ions, enhancing its biological efficacy.

Case Study 1: Hepatoprotective Effects

A study in BALB/c mice demonstrated that oral administration of this compound significantly reduced serum levels of liver enzymes ALT and AST in models of induced liver injury. Histopathological analysis confirmed protective effects against liver damage.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation. The IC50_{50} values varied across different cell lines, indicating selective cytotoxicity.

Properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHBNNTBIDSRK-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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